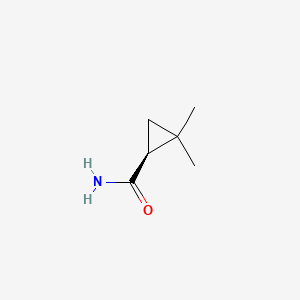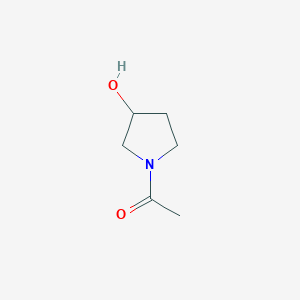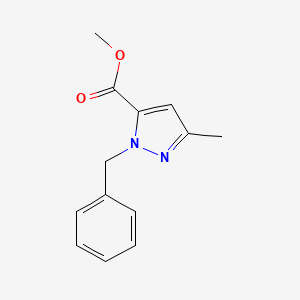
3,5-Diisopropoxybenzaldehyde
Vue d'ensemble
Description
3,5-Diisopropoxybenzaldehyde is an organic compound with the molecular formula C13H18O3 . It is also known as 1-(3,5-bis(isopropoxy)phenyl)ethanone.
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 3,5-diisopropoxybenzoic acid with acetic anhydride and triethylamine at 110℃ for 12 hours . Another method involves the reaction with potassium hydroxide in ethanol and water at 20℃ .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two isopropoxy groups and an aldehyde group attached to it .Physical And Chemical Properties Analysis
This compound is a white to light-yellow crystalline powder. It has a molecular weight of 222.28 g/mol . The exact boiling point is not documented .Applications De Recherche Scientifique
Quantum Chemical Insight into Molecular Structure
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3,5-Diisopropoxybenzaldehyde, has been extensively studied for its molecular structure using techniques like FT-IR, FT-Raman, UV-Visible, and NMR spectroscopy. This study offers valuable insights into the electronic parameters and antiviral activity against influenza viruses (Mary & James, 2020).
Conformational Behavior in Aryl-Substituted Resorc[4]arenes
Research into the conformational behavior of aryl-substituted resorc[4]arenes, synthesized using this compound, provides insight into the stability and dynamics of these molecules, which has implications in materials science and molecular design (Kaminský et al., 2011).
Electrodeposition and Electrocatalysis
Studies on dihydroxybenzaldehyde (DHB) isomers, closely related to this compound, reveal their potential in oxidative electrodeposition and electrocatalytic activities, particularly in the oxidation of NADH. This has significant implications for the development of biosensors and other electrochemical devices (Pariente et al., 1996).
Synthesis and Characterization of Metal-Based Compounds
Research demonstrates the synthesis of Schiff base compounds using derivatives of this compound. These studies explore their biological properties, such as antioxidant, enzyme inhibition, and antimicrobial activities, which are pivotal in medicinal chemistry (Sumrra et al., 2018).
Crystal Structure Determination
Propriétés
IUPAC Name |
3,5-di(propan-2-yloxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-5-11(8-14)6-13(7-12)16-10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJSOGIYAICWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461962 | |
| Record name | 3,5-diisopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94169-64-9 | |
| Record name | 3,5-diisopropoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 3,5-diisopropoxybenzaldehyde play in the synthesis of resorc[4]arenes and how does its structure influence the final product's conformation?
A1: this compound serves as a building block in the acid-catalyzed condensation reaction with resorcinol to form aryl-substituted resorc[4]arenes []. The bulky isopropoxy groups on the aromatic ring of this compound introduce steric hindrance. This steric influence plays a significant role in dictating the preferred conformation of the resulting resorc[4]arene, favoring a C2 symmetrical boat conformation with the aryl substituents in axial positions [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)

![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)







![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

